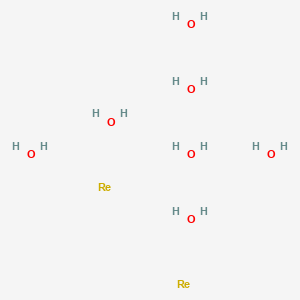
rhenium;heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhenium (VII) oxide can be synthesized by oxidizing rhenium metal or rhenium compounds in an oxygen-rich environment. One common method involves heating rhenium metal in the presence of oxygen at temperatures around 400-425°C. The reaction typically takes about 6 hours to complete, resulting in the formation of bright yellow rhenium (VII) oxide .
Industrial Production Methods
In industrial settings, rhenium (VII) oxide is produced by oxidizing rhenium-containing residues from the extraction of molybdenum and copper ores. The residues are treated with oxygen at high temperatures to yield rhenium (VII) oxide, which is then purified to achieve the desired 99.99% purity .
Chemical Reactions Analysis
Types of Reactions
Rhenium (VII) oxide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in reactions with organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of rhenium.
Substitution: It participates in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include olefins and alcohols, with conditions typically involving mild temperatures and the presence of a solvent.
Reduction Reactions: Reducing agents such as hydrogen or hydrazine are used under controlled conditions.
Substitution Reactions: These reactions often involve ligands or other metal complexes.
Major Products Formed
Oxidation: Products include oxidized organic compounds and rhenium trioxide.
Reduction: Products include lower oxidation state rhenium compounds.
Substitution: Products include substituted rhenium complexes.
Scientific Research Applications
Rhenium (VII) oxide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a catalyst in olefin oxidation, metathesis, and other transformations.
Biology: It is used in the synthesis of biologically active rhenium complexes.
Industry: It is used in the production of high-performance alloys and as a catalyst in petrochemical processes
Mechanism of Action
Rhenium (VII) oxide exerts its effects primarily through its catalytic properties. It acts as a precursor to organorhenium oxides, which catalyze various chemical transformations. The molecular targets and pathways involved include the activation of olefins and other substrates, facilitating their conversion into desired products .
Comparison with Similar Compounds
Similar Compounds
- Rhenium trioxide (ReO3)
- Rhenium dioxide (ReO2)
- Methylrhenium trioxide (CH3ReO3)
Uniqueness
Rhenium (VII) oxide is unique due to its high oxidation state and strong oxidizing properties. Compared to rhenium trioxide and rhenium dioxide, it has a higher oxidation potential, making it more effective in catalytic applications. Methylrhenium trioxide, while also a catalyst, is more specialized for specific organic transformations .
Properties
IUPAC Name |
rhenium;heptahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7H2O.2Re/h7*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWTYNIASTDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[Re].[Re] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14O7Re2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














